1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone
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Overview
Description
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of an amino group and three methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is commonly used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to yield the desired ethanone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to its diverse range of biological activities.
Properties
IUPAC Name |
1-(2-amino-3,4,5-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCPZOWTABJKLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618027 |
Source
|
Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42465-69-0 |
Source
|
Record name | 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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